Cell Death Induction in AML and Ewing Sarcoma
In a head-to-head study across AML (MOLM-13, THP-1) and Ewing sarcoma (SK-ES-1, A673) cell lines, SP2509 induced strong cell death and mitochondrial membrane potential loss. By contrast, TCP and GSK2879552 showed virtually no effect on cell death rate or mitochondrial membrane potential, and ORY-1001 (iadademstat) was active only at the highest concentration tested in THP-1 and A673 cells [1]. SP2509's effect was confirmed to be largely KDM1A-independent, as KDM1A-knockout and parental cell lines exhibited nearly identical responses to SP2509 [1].
| Evidence Dimension | Induction of cell death and loss of mitochondrial membrane potential |
|---|---|
| Target Compound Data | SP2509: Strong induction of cell death and mitochondrial membrane potential loss in MOLM-13, THP-1, SK-ES-1, A673 cells |
| Comparator Or Baseline | TCP: No effect; GSK2879552: No effect; ORY-1001: Effect only at highest concentration (THP-1 and A673 only) |
| Quantified Difference | Qualitative categorical difference: active vs. inactive/minimally active |
| Conditions | AML cell lines MOLM-13, THP-1; Ewing sarcoma cell lines SK-ES-1, A673; flow cytometric cell death assay and mitochondrial membrane potential measurement |
Why This Matters
This demonstrates that SP2509's cytotoxic activity is mechanistically distinct and cannot be replicated by catalytic-site LSD1 inhibitors, directly impacting compound selection for oncology studies.
- [1] Sonntag, S. (2025). Histon-Lysin-Demethylase 1A (KDM1A)-unabhängige Wirkung des KDM1A-Inhibitors SP2509 auf akute myeloische Leukämie-, Ewing-Sarkom- und Prostatakarzinomzellen. Dissertation, Friedrich-Schiller-Universität Jena. View Source
